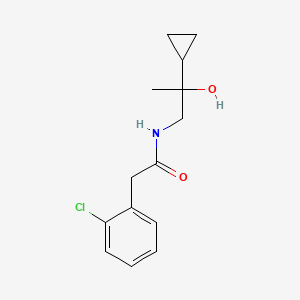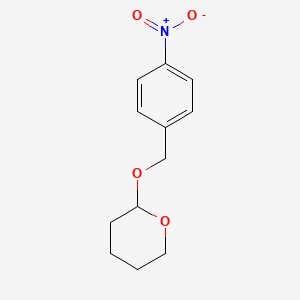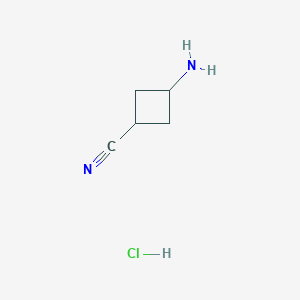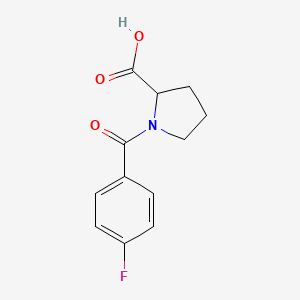
1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid
説明
1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H12FNO3 . It has a molecular weight of 237.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid is 1S/C12H12FNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The melting point of 1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid is predicted to be 144.15°C, and its boiling point is approximately 441.6°C at 760 mmHg . The compound has a predicted density of 1.4 g/cm3 and a refractive index of n20D 1.58 .科学的研究の応用
Metal-Organic Frameworks (MOFs)
Studies have shown that aromatic carboxylic acid derivatives are key in developing new Metal-Organic Frameworks (MOFs) with specific functionalities. These frameworks exhibit diverse structures and have applications in gas storage, separation, and catalysis. For example, Co(II)-based MOFs constructed using symmetrical aromatic carboxylic acid ligands demonstrate selective adsorption for C2H2 and CO2 over CH4, which could be crucial for environmental and energy-related applications (Sun et al., 2021).
Hydrogen Bonding in Crystal Engineering
The role of fluorobenzoyl derivatives in forming hydrogen bonds has been explored to stabilize complex crystal structures. These interactions are fundamental in designing new materials with desirable physical properties, such as improved stability and performance in various industrial applications. Studies on compounds like Bis(μ-2-fluorobenzoato-κ2 O:O') showcase the importance of these interactions in developing three-dimensional networks for potential use in pharmaceuticals and materials science (Hökelek et al., 2009).
Antibacterial Agents
Derivatives of pyrrolidine-2-carboxylic acid, including those modified with fluorobenzoyl groups, have been evaluated for their antibacterial activity. These compounds offer a promising avenue for developing new antibiotics capable of combating resistant bacterial strains. The synthesis and biological evaluation of novel compounds carrying the pyrrolidine moiety have shown significant in vitro activity against various Gram-positive isolates, presenting a potential pathway for new therapeutic agents (Asahina et al., 2008).
Organic Electronics
The modification of organic semiconductors and conductive polymers with fluorobenzoyl derivatives has been explored to enhance the material properties of organic electronics. These modifications can lead to significant improvements in conductivity, stability, and overall device performance, indicating the potential for advanced applications in solar cells, LEDs, and other electronic devices (Tan et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(4-fluorobenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUZWGRJHXDJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2801866.png)
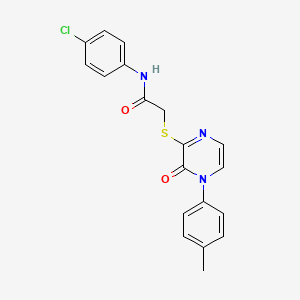
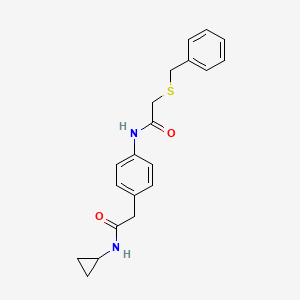

![2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B2801872.png)
![1-[(4-Methylsulfanylphenyl)methyl]piperidin-4-ol](/img/structure/B2801873.png)
![1-[4-(aminomethyl)phenyl]-N-isopropylmethanesulfonamide hydrochloride](/img/structure/B2801874.png)
![N-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2801875.png)
![methyl 2-methyl-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2801876.png)
